![molecular formula C13H15N3O2S B414265 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 122772-21-8](/img/structure/B414265.png)
4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of triazoles . The triazole ring moiety has a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of “this compound” involves several steps . First, 4,4-dimethoxybenzoic acid is esterified using ethanol in the presence of concentrated sulfuric acid. The resulting ester is then treated with hydrazine monohydrate to give a hydrazide. This hydrazide is reacted with allyl isothiocyanate in the presence of absolute ethanol to afford a carbazide. Finally, the carbazide is refluxed with 2N NaOH and then acidified with concentrated HCl to afford the target compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups . It includes an allyl group, a dimethoxyphenyl group, a triazole ring, and a thiol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazinolysis, and intramolecular cyclization . These reactions are monitored by TLC and the products are confirmed by their reported melting points .Scientific Research Applications
Antioxidant and Biochemical Activity
Compounds with a thiogroup, such as 1,2,4-triazole-3-thiones, exhibit significant antioxidant and antiradical activity. Their positive impact on biochemical processes in patients exposed to high radiation doses has been compared to that of biogenic amino acids like cysteine, which also possesses a free SH-group. The synthesis and pharmacological activity of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles are crucial in exploring new possibilities for synthesized 1,2,4-triazole-3-tiones, including 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Kaplaushenko, 2019).
Broad Biological Activities
Recent studies have highlighted the broad spectrum of biological activities of 1,2,4-triazole derivatives, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and structural modification of these compounds are promising areas of research in bioorganic and medicinal chemistry, suggesting a potential for the development of new therapeutic agents (Ohloblina, 2022).
Advanced Synthetic Methods
Innovative synthetic methods have expanded the applications of triazole derivatives in pharmaceuticals, highlighting the need for efficient preparations that consider green chemistry and sustainability. The development of new triazole-based drugs for emerging diseases and resistant bacterial strains is of great importance, underscoring the versatility of 1,2,4-triazole derivatives in addressing current medical challenges (Ferreira et al., 2013).
Diverse Industrial Applications
Beyond their biological activities, 1,2,4-triazole derivatives have found applications in agriculture, pharmaceuticals, dyes, and high-energy materials. Their use in the production of heat-resistant polymers, fluorescent products, and ionic liquids demonstrates the broad industrial relevance of these compounds (Nazarov et al., 2021).
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-7-16-12(14-15-13(16)19)9-5-6-10(17-2)11(8-9)18-3/h4-6,8H,1,7H2,2-3H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRDSESGVZXDSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2CC=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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